molecular formula C17H18N6O3 B12334973 Methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-[(3-methyloxetan-3-yl)methylamino]pyridine-3-carboxylate

Methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-[(3-methyloxetan-3-yl)methylamino]pyridine-3-carboxylate

Cat. No.: B12334973
M. Wt: 354.4 g/mol
InChI Key: NIKCEZRYPMWTTB-UHFFFAOYSA-N
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Description

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate is a complex organic compound that belongs to the class of nicotinates. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, which includes a pyrazine ring and an oxetane moiety, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazine and nicotinate intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s properties.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivative compounds with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent for treating various diseases.

    Industry: Utilizing its unique properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler analog with known vasodilatory effects.

    Pyrazinamide: A pyrazine derivative used as an anti-tuberculosis agent.

    Oxetan-3-yl derivatives: Compounds containing the oxetane ring, known for their stability and unique reactivity.

Uniqueness

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate stands out due to its combination of a pyrazine ring, a nicotinate moiety, and an oxetane group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-[(3-methyloxetan-3-yl)methylamino]pyridine-3-carboxylate

InChI

InChI=1S/C17H18N6O3/c1-17(9-26-10-17)8-22-13-3-14(21-6-12(13)16(24)25-2)23-15-7-19-11(4-18)5-20-15/h3,5-7H,8-10H2,1-2H3,(H2,20,21,22,23)

InChI Key

NIKCEZRYPMWTTB-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)CNC2=CC(=NC=C2C(=O)OC)NC3=NC=C(N=C3)C#N

Origin of Product

United States

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